N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
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Overview
Description
N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a synthetic organic compound characterized by the presence of dichlorophenyl and tetrafluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves the reaction of 2,6-dichloroaniline with tetrafluoromethoxyacetic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. Methods such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)-2-indolinone
- N-(2,4-dichlorophenyl)-2-chloroacetamide
- N-(2,6-dichlorophenyl)-N-mesitylformamidine dithiocarbamate .
Uniqueness
N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is unique due to the presence of both dichlorophenyl and tetrafluoromethoxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H7Cl2F4NO2 |
---|---|
Molecular Weight |
320.06 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
InChI |
InChI=1S/C10H7Cl2F4NO2/c1-19-9(13,10(14,15)16)8(18)17-7-5(11)3-2-4-6(7)12/h2-4H,1H3,(H,17,18) |
InChI Key |
RNQBUMQKMDGXMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)NC1=C(C=CC=C1Cl)Cl)(C(F)(F)F)F |
Origin of Product |
United States |
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